4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole
Overview
Description
4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorobenzyl, and isothiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the chlorobenzyl group: This step involves the reaction of the brominated pyrazole with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Isothiocyanation: Finally, the isothiocyanate group is introduced by reacting the intermediate with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine and isothiocyanate groups can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted pyrazole derivative.
Scientific Research Applications
4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromine and chlorobenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-indole
- 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-imidazole
- 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-triazole
Uniqueness
4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanatopyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN3S/c12-9-6-16(15-11(9)14-7-17)5-8-3-1-2-4-10(8)13/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYRDZNWFIUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)N=C=S)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173582 | |
Record name | 4-Bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004192-79-3 | |
Record name | 4-Bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004192-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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